molecular formula C22H26N4O2 B13990644 5H-Indolo(2,3-b)quinoxaline-5-ethanamine, N,N-diethyl-2,3-dimethoxy-, hydrate CAS No. 53493-63-3

5H-Indolo(2,3-b)quinoxaline-5-ethanamine, N,N-diethyl-2,3-dimethoxy-, hydrate

Cat. No.: B13990644
CAS No.: 53493-63-3
M. Wt: 378.5 g/mol
InChI Key: DYYXRHAWCFXZIG-UHFFFAOYSA-N
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Description

5H-Indolo(2,3-b)quinoxaline-5-ethanamine, N,N-diethyl-2,3-dimethoxy-, hydrate is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is part of the indoloquinoxaline family, known for their diverse biological activities and applications in various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Indolo(2,3-b)quinoxaline-5-ethanamine, N,N-diethyl-2,3-dimethoxy-, hydrate typically involves multi-step processes. One common method includes the condensation of isatin with o-phenylenediamine, catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Additionally, transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization are employed . For instance, copper-doped CdS nanoparticles have been used under microwave irradiation conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors could be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5H-Indolo(2,3-b)quinoxaline-5-ethanamine, N,N-diethyl-2,3-dimethoxy-, hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups into the indoloquinoxaline framework.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5H-Indolo(2,3-b)quinoxaline-5-ethanamine, N,N-diethyl-2,3-dimethoxy-, hydrate involves its interaction with molecular targets such as DNA and proteins. It can intercalate into the DNA helix, disrupting vital processes for DNA replication . This intercalation mechanism is crucial for its antiviral and cytotoxic activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Indolo(2,3-b)quinoxaline-5-ethanamine, N,N-diethyl-2,3-dimethoxy-, hydrate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydrate form also influences its solubility and stability, making it suitable for various applications.

Properties

CAS No.

53493-63-3

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

IUPAC Name

2-(2,3-dimethoxyindolo[2,3-b]quinoxalin-5-yl)-N,N-diethylethanamine

InChI

InChI=1S/C22H26N4O2/c1-5-25(6-2)11-12-26-18-14-20(28-4)19(27-3)13-17(18)23-21-15-9-7-8-10-16(15)24-22(21)26/h7-10,13-14H,5-6,11-12H2,1-4H3

InChI Key

DYYXRHAWCFXZIG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC(=C(C=C2N=C3C1=NC4=CC=CC=C43)OC)OC

Origin of Product

United States

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